molecular formula C10H7N3 B1272209 4-(1H-pyrazol-3-yl)benzonitrile CAS No. 474706-35-9

4-(1H-pyrazol-3-yl)benzonitrile

Cat. No. B1272209
M. Wt: 169.18 g/mol
InChI Key: KBVIWLGAVURNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-3-yl)benzonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The benzonitrile group attached to the pyrazole ring indicates the presence of a benzene ring bonded to a nitrile group (C≡N), which can significantly influence the compound's chemical behavior and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-(1H-pyrazol-3-yl)benzonitrile, often involves the formation of the pyrazole ring followed by functionalization at specific positions on the ring. For instance, the synthesis of related compounds has been reported through the coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, resulting in moderate yields and the formation of the CN functional group, as confirmed by IR and 13C NMR spectroscopy . Additionally, the synthesis of pyrazole derivatives can be achieved through one-pot, multi-component reactions, which offer advantages such as ease of handling and good yields .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of a related pyrazole compound was confirmed by single-crystal X-ray diffraction, revealing dihedral angles between the pyrazole ring and attached phenyl rings, indicating a twisted conformation . X-ray powder diffraction methods have also been employed to disclose non-isomorphous crystal structures of polytopic azoles, which interact via hydrogen bonds to form two-dimensional sheets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization and condensation reactions. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can lead to the formation of diverse compounds with potential biological activities. For instance, the reaction of pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of the nitrile group and other substituents can affect properties such as solubility, melting point, and reactivity. Spectroscopic methods, such as FT-IR and NMR, are commonly used to characterize these compounds and provide insights into their electronic structures. Theoretical calculations, including density functional theory (DFT), can complement experimental data by predicting vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals . Additionally, thermal analyses can provide information on the chemical and thermal stability of these compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • 4-(1H-pyrazol-3-yl)benzonitrile derivatives have been synthesized and characterized for their structural properties. These compounds are used in the formation of platinum group metal complexes. The spectral and structural studies of these complexes reveal that the nitrile group does not participate in complexation, instead remaining as a free pendant group (Gloria Sairem et al., 2012).

Molecular Structures and Spectroscopy Studies

  • These compounds have been studied for their molecular structures and spectroscopic properties. Detailed theoretical studies using density functional theory (DFT) aid in understanding the molecular architecture and optoelectronic properties of these compounds (R. Bharathi & N. Santhi, 2017).

Application as Ligands in Inorganic Chemistry

  • Pyrazole derivatives containing 4-(1H-pyrazol-3-yl)benzonitrile have potential applications as ligands in inorganic chemistry. These compounds have been synthesized and characterized using various analytical and spectroscopic methods, demonstrating robustness and stability in their conjugated structures (Rodrigo Faundez-Gutierrez et al., 2014).

Antimicrobial Activities

  • A series of pyrazole derivatives, including 4-(1H-pyrazol-3-yl)benzonitrile, have been synthesized and evaluated for their antimicrobial properties. These compounds have been characterized by spectroscopic analyses and tested as potential antimicrobial agents (Amal Al‐Azmi & H. Mahmoud, 2020).

Crystal Structure Analysis

  • The crystal structure of compounds related to 4-(1H-pyrazol-3-yl)benzonitrile has been analyzed, providing insight into the dihedral angles formed by the pyrazole ring with attached benzene rings and contributing to the understanding of intermolecular interactions in these compounds (Bassam Abu Thaher et al., 2012).

Anticancer Activity and DNA Binding

  • Research has also been conducted on the anticancer activity and DNA binding properties of metal complexes derived from pyrazine–thiazole ligands, including 4-(1H-pyrazol-3-yl)benzonitrile derivatives. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Pradip K. Bera et al., 2021).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “4-(1H-pyrazol-3-yl)benzonitrile” were not found, pyrazole derivatives are a topic of ongoing research due to their diverse pharmacological activities . Further studies could explore the potential applications of “4-(1H-pyrazol-3-yl)benzonitrile” in various therapeutic areas.

properties

IUPAC Name

4-(1H-pyrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIWLGAVURNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-3-yl)benzonitrile

CAS RN

474706-35-9
Record name 4-(1H-pyrazol-3-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-3-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-3-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(1H-pyrazol-3-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(1H-pyrazol-3-yl)benzonitrile
Reactant of Route 5
4-(1H-pyrazol-3-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(1H-pyrazol-3-yl)benzonitrile

Citations

For This Compound
6
Citations
C Chen, X Chai, X Hu, S Lou, D Li… - Journal of Medicinal …, 2022 - ACS Publications
The androgen receptor (AR) antagonists are efficient therapeutics for the treatment of prostate cancer (PCa). All the approved AR antagonists to date are targeted to the ligand-binding …
Number of citations: 1 pubs.acs.org
ST Rajan - 2021 - tdcommons.org
A process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1 yl]-propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide compound of Formula-I, which is …
Number of citations: 0 www.tdcommons.org
J Yu, P Zhou, M Hu, L Yang, G Yan, R Xu… - European Journal of …, 2019 - Elsevier
Androgen receptor (AR) has been a target of prostate cancer (PC) for nearly six decades. Recently, downregulating or degrading AR and the mutants especially the splice variant 7 (AR-…
Number of citations: 18 www.sciencedirect.com
J Yu, P Zhou, M Hu, L Yang, G Yan, R Xu, Y Deng, X Li… - microtubulesignals.com
 Abstract Androgen receptor (AR) has been a target of prostate cancer (PC) for nearly six decades. Recently, downregulating or degrading AR and the mutants especially the splice …
Number of citations: 0 microtubulesignals.com
L Levi, C Boersch, CF Gers, E Merkul, TJJ Müller - Molecules, 2011 - mdpi.com
A novel consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles via room temperature Sonogashira arylation of propynal diethylacetal used as a propargyl aldehyde …
Number of citations: 11 www.mdpi.com
О КАРЬЯЛАЙНЕН, И ЛАЙТИНЕН - 2020 - elibrary.ru
Настоящее изобретение относится к усовершенствованному способу получения карбоксамид-структурированных антагонистов андрогенного рецептора (АР), таких как N-((S)…
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.